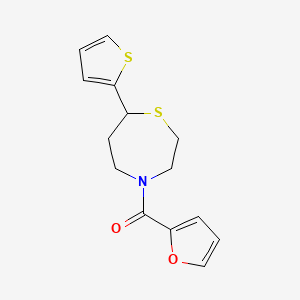

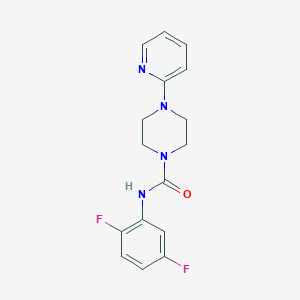

![molecular formula C17H22N2O3 B2765897 tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate CAS No. 314268-43-4](/img/structure/B2765897.png)

tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate” is a chemical compound that falls under the category of isoxazole derivatives . Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. A series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT 3 inhibitors .Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, is of immense importance due to its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación

Antibiotic Synthesis

tert-Butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate: is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa, including multidrug-resistant strains .

Organic Synthesis Building Block

This compound serves as a versatile building block in organic synthesis. It has been used to develop synthetic routes via nitrosation, reduction, esterification, amino group protection, and condensation steps, achieving an overall yield of 59.5% . This showcases its utility in complex organic synthesis processes.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been utilized as intermediates in the creation of various novel organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds exhibit a wide range of biological activities, making the tert-butyl carbamate derivative a valuable asset in drug discovery.

Antimicrobial Activity

The tert-butyl carbamate derivatives have been studied for their antibacterial and antifungal activities against several microorganisms. Although they have been found to be moderately active, their potential in developing new antimicrobial agents is significant .

Enantiopure Synthesis

The compound has been used in the synthesis of enantiopure derivatives, which are crucial for creating specific, targeted pharmaceutical agents. The preference for tert-butanesulfinamide over other reagents has been illustrated based on the resultant yield and diastereoselectivity .

Chemical Intermediate for Novel Agents

It has been employed as a chemical intermediate in the design and synthesis of novel anti-cancer agents. The optimization of these agents involves complex procedures like maintaining the root-mean-square deviation (RMSD) value of the optimum pose and optimizing crystal structures with polar hydrogen atoms and CHARMm force field .

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of isoxazole derivatives, including “tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate”, involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

tert-butyl N-[2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-16(2,3)21-15(20)19-17(4,5)13-8-6-12(7-9-13)14-10-11-18-22-14/h6-11H,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCSPPPTIGUELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate | |

CAS RN |

314268-43-4 |

Source

|

| Record name | tert-butyl N-{2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

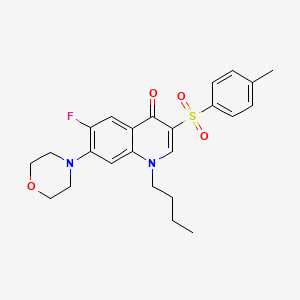

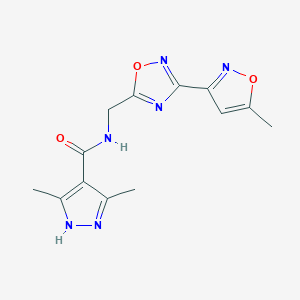

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)

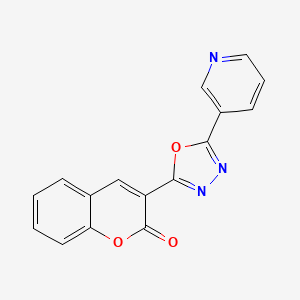

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2765819.png)

![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)

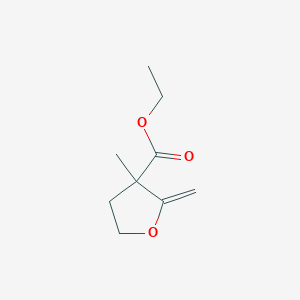

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

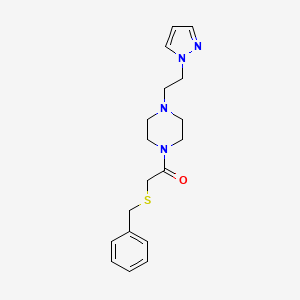

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)